molecular formula C14H16O4 B1248251 Isoevodionol

Isoevodionol

Cat. No. B1248251
M. Wt: 248.27 g/mol
InChI Key: SCSOQELWZNIRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoevodionol is a natural product found in Melicope lunu-ankenda, Cyperus pedunculatus, and other organisms with data available.

Scientific Research Applications

1. Quality Control and Evaluation in Traditional Medicine

Isoevodionol, a compound found in Evodia lepta (a traditional medicinal plant), has been studied for its presence and concentration in the plant. Li Yong-hui (2013) developed a High-Performance Liquid Chromatography (HPLC) method to determine the content of isoevodionol in Evodia lepta. This research is crucial for effective quality control and evaluation of this medicinal material (Li Yong-hui, 2013).

2. Isolation and Structural Analysis in Pharmacognosy

Research on Melicope pteleifolia, another plant species, led to the isolation of various compounds including isoevodionol. Jiang Renwang (2010) employed chromatographic and spectral analysis techniques to isolate and identify isoevodionol among other compounds. This study is significant in the field of pharmacognosy, contributing to the understanding of plant chemistry and potential therapeutic applications (Jiang Renwang, 2010).

properties

Product Name

Isoevodionol

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)ethanone

InChI

InChI=1S/C14H16O4/c1-8(15)12-11(17-4)7-10-9(13(12)16)5-6-14(2,3)18-10/h5-7,16H,1-4H3

InChI Key

SCSOQELWZNIRDT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C2C(=C1O)C=CC(O2)(C)C)OC

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1O)C=CC(O2)(C)C)OC

synonyms

isoevodionol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.